

Spectroscopic comparison of 3-Chloro-4methoxybenzenemethanamine with its isomers

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Compound of Interest

3-Chloro-4methoxybenzenemethanamine

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A Spectroscopic Showdown: 3-Chloro-4-methoxybenzenemethanamine and Its Isomers

In the intricate world of drug discovery and development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities. This guide provides a detailed spectroscopic comparison of **3-Chloro-4-methoxybenzenemethanamine**, a key building block in medicinal chemistry, with its positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the unique spectral fingerprints of these closely related molecules, offering a crucial resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Chloro-4- methoxybenzenemethanamine** and a selection of its isomers. While experimental data for the target compound is available, the data for its isomers is largely predicted based on established principles of substituent effects on spectroscopic properties. These predictions highlight the expected differences in their spectra, aiding in their differentiation.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data



Compoun d	Aromatic Protons (δ, ppm)	-CH ₂ - Protons (δ, ppm)	-OCH₃ Protons (δ, ppm)	Aromatic Carbons (δ, ppm)	-CH ₂ - Carbon (δ, ppm)	-OCH₃ Carbon (δ, ppm)
3-Chloro-4- methoxybe nzenemeth anamine[1] [2]	7.27 (d, J=2.1 Hz), 7.21 (dd, J=8.3, 2.1 Hz), 6.88 (d, J=8.3 Hz)	~3.75 (s)	~3.87 (s)	~154.0, ~131.5, ~129.0, ~127.0, ~122.0, ~111.5	~45.0	~56.0
4-Chloro-2- methoxybe nzenemeth anamine (Predicted)	~7.2 (d, J=8.0 Hz), ~6.9 (d, J=2.0 Hz), ~6.8 (dd, J=8.0, 2.0 Hz)	~3.8 (s)	~3.8 (s)	Distinct shifts due to ortho- methoxy and para- chloro groups	~45.0	~56.0
5-Chloro-2- methoxybe nzenemeth anamine (Predicted)	~7.2 (d, J=8.5 Hz), ~6.8 (d, J=2.5 Hz), ~6.7 (dd, J=8.5, 2.5 Hz)	~3.8 (s)	~3.9 (s)	Shifts influenced by ortho- methoxy and meta- chloro groups	~45.0	~56.0
2-Chloro-5- methoxybe nzenemeth anamine (Predicted)	~7.2 (d, J=8.5 Hz), ~6.8 (d, J=2.5 Hz), ~6.7 (dd, J=8.5, 2.5 Hz)	~3.8 (s)	~3.8 (s)	Unique shifts from ortho- chloro and meta- methoxy arrangeme nt	~45.0	~56.0
4-Chloro-3- methoxybe nzenemeth	~7.3 (d, J=8.0 Hz), ~6.9 (d,	~3.8 (s)	~3.9 (s)	Characteris tic shifts from meta-	~45.0	~56.0



anamine	J=2.0 Hz),	methoxy
(Predicted)	~6.8 (dd,	and para-
[3]	J=8.0, 2.0	chloro
	Hz)	substitution

Table 2: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-Chloro-4- methoxybenzenemeth anamine[4][5]	3370, 3280 (N-H str), 2930, 2840 (C-H str), 1610, 1500 (C=C str), 1250 (C-O str), 810 (C-Cl str)	171/173 (M/M+2, ~3:1 ratio)	156 (M-NH ₂), 140 (M- CH ₂ NH ₂), 127 (M- C ₂ H ₄ N), 99
4-Chloro-2- methoxybenzenemeth anamine (Predicted)	Similar to 3-Chloro-4- methoxy isomer with shifts in the fingerprint region (below 1500 cm ⁻¹)	171/173 (M/M+2, ~3:1 ratio)	Similar fragmentation pattern with potential differences in fragment ion intensities
5-Chloro-2- methoxybenzenemeth anamine (Predicted)	Characteristic shifts in C-H out-of-plane bending due to substitution pattern	171/173 (M/M+2, ~3:1 ratio)	Similar fragmentation pattern with potential differences in fragment ion intensities
2-Chloro-5- methoxybenzenemeth anamine (Predicted)	fingerprint region nethoxybenzenemeth based on the unique		Similar fragmentation pattern with potential differences in fragment ion intensities
4-Chloro-3- methoxybenzenemeth anamine (Predicted) Unique absorptions in the fingerprint region reflecting the meta/para substitution		171/173 (M/M+2, ~3:1 ratio)	Similar fragmentation pattern with potential differences in fragment ion intensities





Experimental Protocols

The following are general protocols for the spectroscopic techniques used in the analysis of **3-Chloro-4-methoxybenzenemethanamine** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is typically used.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy[6][7]

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.
- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.



 Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.

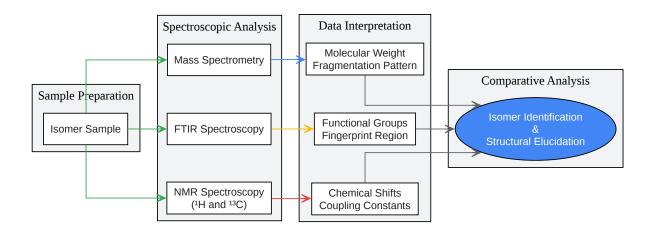
Mass Spectrometry (MS)[8][9]

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Ionize the sample molecules using an appropriate technique. Electron Ionization
 (EI) is commonly used for volatile, thermally stable compounds and provides characteristic
 fragmentation patterns.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the isomeric compounds.





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Caption: General workflow for spectroscopic analysis of isomers.

By following these protocols and utilizing the comparative data provided, researchers can confidently distinguish between **3-Chloro-4-methoxybenzenemethanamine** and its isomers, ensuring the correct starting materials for their synthetic endeavors and contributing to the advancement of drug discovery and development.

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